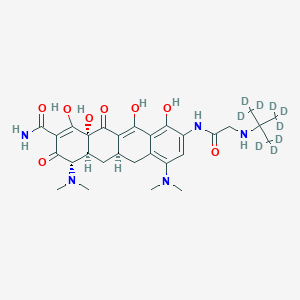
15-deoxy-Δ12,14-Prostaglandin J2-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-deoxy-Δ The activity of the compounds in this class, which includes PGs in both the A- and J-series, may result from changes in gene expression and the interaction with non-classical (i.e., non-G protein-coupled receptor) pathways. 15-deoxy-Δ12,14-PGJ2-biotin is an affinity probe which allows 15-deoxy-Δ12,14-PGJ2 to be detected through an interaction with the biotin ligand. 15-deoxy-Δ12,14-PGJ2-biotin was designed to allow 15-deoxy-Δ12,14-PGJ2 to be detected in complexes with nuclear receptors and/or nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of the cyclopentenone PGs.
Wissenschaftliche Forschungsanwendungen
Endothelial Cell Apoptosis
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) activates the peroxisome proliferator-activated receptor γ (PPARγ), leading to caspase-mediated endothelial cell apoptosis. This process involves PPAR-dependent pathways, suggesting its potential as a therapeutic target in pathologies where excessive angiogenesis plays a role (Bishop-Bailey & Hla, 1999).
Interaction with p53 Protein
15d-PGJ2 has been shown to accumulate and stabilize the p53 protein in human breast cancer cells, though it reduces p53 DNA binding and transcriptional activity. This effect is attributed to 15d-PGJ2's ability to bind to cysteine 277 residue of p53, modulating its function and stability (Kim et al., 2010).
Induction of Apoptosis in Carcinoma Cells
In studies involving human hepatoma cells, 15d-PGJ2 has been observed to induce apoptosis, suggesting its role in cancer treatment strategies (Date et al., 2003). Moreover, 15d-PGJ2 exhibits significant anticancer effects due to its proapoptotic, anti-inflammatory, antiangiogenic, and anti-metastatic abilities (Bie et al., 2018).
Effects on Cytokine Secretion
The synthesis of 15d-PGJ2 and its analogs has been studied for their ability to reduce the secretion of proinflammatory cytokines. The endocyclic enone structure is crucial for this bioactivity, highlighting its therapeutic potential in inflammation-related conditions (Egger et al., 2015).
Modification of Cellular Proteins
15d-PGJ2 can covalently modify cellular proteins, altering their functions. This characteristic is key to its role as an endogenous regulator of inflammation, as seen in studies identifying target proteins modified by 15d-PGJ2 in endothelial cells (Marcone & Fitzgerald, 2013).
Inhibition of Inflammatory Responses
15d-PGJ2 modifies components of the proteasome in human endothelial cells, inhibiting the NF-κB pathway and reducing inflammatory responses. This implicates its potential role in controlling inflammatory disorders like atherosclerosis (Marcone et al., 2016).
Effects on Cellular Proliferation and Apoptosis
15d-PGJ2 has been observed to inhibit proliferation and induce apoptosis in ECV304 endothelial cells through mechanisms involving the inhibition of NF-κB and AP-1 DNA binding activity (Dong et al., 2004).
Eigenschaften
Produktname |
15-deoxy-Δ12,14-Prostaglandin J2-biotin |
|---|---|
Molekularformel |
C35H54N4O4S |
Molekulargewicht |
626.9 |
InChI |
InChI=1S/C35H54N4O4S/c1-2-3-4-5-6-11-18-28-27(22-23-30(28)40)17-10-7-8-12-20-32(41)36-24-15-9-16-25-37-33(42)21-14-13-19-31-34-29(26-44-31)38-35(43)39-34/h6-7,10-11,18,22-23,27,29,31,34H,2-5,8-9,12-17,19-21,24-26H2,1H3,(H,36,41)(H,37,42)(H2,38,39,43) |
InChI-Schlüssel |
NOEWVZWKWVGZJG-FNSZEXNBSA-N |
SMILES |
O=C1C=C[C@H](C/C=CCCCC(NCCCCCNC(CCCC[C@@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)/C1=CC=CCCCCC |
Synonyme |
15-deoxy-Δ12,14-PGJ2-biotin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



